Hydrabamine
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Overview
Description
Hydrabamine is a diamine. It is a conjugate base of a this compound(1+).
Scientific Research Applications
Multiorgan Effects of Hydrazine Toxicity
A study by Garrod et al. (2005) examined the biochemical effects of hydrazine toxicity in rats, revealing changes in liver biochemical composition, including increases in triglycerides and alterations in other metabolites. This research highlights the impact of hydrazine on multiple organs and provides insights into its biochemical pathways (Garrod et al., 2005).
Hydra as a Model for Environmental Studies
Quinn, Gagné, and Blaise (2012) utilized Hydra, a freshwater organism, to assess the environmental impacts of pollutants, including hydrazine. This research emphasizes the utility of Hydra as a bioindicator for environmental assessment, especially for studying the teratogenic and toxic potential of substances like hydrazine (Quinn, Gagné, & Blaise, 2012).
Hydrazines and Brain Neurotransmitters
Research by Uchida and O'Brien (1964) explored the influence of various hydrazines, including hydrazine (HY), on neurotransmitters in the rat brain. The study found that hydrazines increased serotonin, particularly in the cortex, and also affected other neurotransmitters, shedding light on the neurological impacts of these compounds (Uchida & O'Brien, 1964).
Hydrazine as a Carbon Dioxide Sorbent
A study by Kyu Hyung Lee et al. (2014) investigated the use of hydrazine as a sorbent for carbon dioxide capture. Their findings suggest that aqueous hydrazine is highly effective for this purpose, offering insights into potential environmental applications of hydrazine in reducing greenhouse gas emissions (Kyu Hyung Lee et al., 2014).
QSAR Technique for Predicting Biological Activity of Hydrazones
Jankulovska and Dimova (2019) conducted a study on hydrazones, derivatives of hydrazine, assessing their antimicrobial activity. They employed a quantitative structure-activity relationship (QSAR) technique to predict the biological activity of these compounds, indicating a wide range of scientific applications for hydrazine derivatives (Jankulovska & Dimova, 2019).
properties
Molecular Formula |
C42H64N2 |
---|---|
Molecular Weight |
597 g/mol |
IUPAC Name |
N,N'-bis[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C42H64N2/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3/t37-,38-,39-,40-,41+,42+/m0/s1 |
InChI Key |
XGIHQYAWBCFNPY-AZOCGYLKSA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CNCCNC[C@@]4(CCC[C@]5([C@H]4CCC6=C5C=CC(=C6)C(C)C)C)C)C |
SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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